1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate
Overview
Description
1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate is an organic compound with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol . This compound is characterized by the presence of a piperidine ring, a six-membered ring containing one nitrogen atom, which is substituted with an oxo group at the 6-position and a propanedioate group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with diethyl malonate. The general synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group can be introduced at the 6-position of the piperidine ring through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Alkylation with Diethyl Malonate: The final step involves the alkylation of the piperidine derivative with diethyl malonate under basic conditions, typically using sodium ethoxide or potassium tert-butoxide as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing oxo group.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact mechanism of action may vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(piperidin-2-yl)malonate: Lacks the oxo group at the 6-position.
1,3-Diethyl 2-(4-oxopiperidin-2-yl)propanedioate: Has the oxo group at the 4-position instead of the 6-position.
Diethyl 2-(6-hydroxypiperidin-2-yl)malonate: Contains a hydroxyl group instead of an oxo group at the 6-position.
Uniqueness
1,3-Diethyl 2-(6-oxopiperidin-2-yl)propanedioate is unique due to the presence of the oxo group at the 6-position of the piperidine ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
diethyl 2-(6-oxopiperidin-2-yl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(15)10(12(16)18-4-2)8-6-5-7-9(14)13-8/h8,10H,3-7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOSZNSGPZOJBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC(=O)N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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